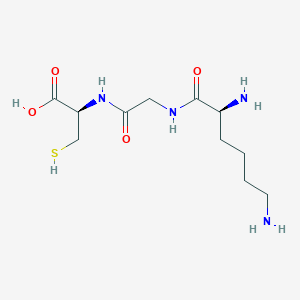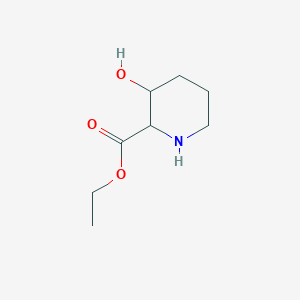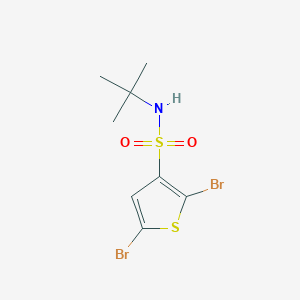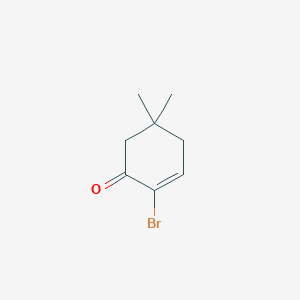
3,5-Dimethoxyphenyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethoxyphenyl butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and a butanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxyphenyl butanoate typically involves the esterification of 3,5-dimethoxyphenol with butanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxyphenyl butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dimethoxyphenol and butanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Hydrolysis: 3,5-Dimethoxyphenol and butanoic acid.
Reduction: 3,5-Dimethoxyphenyl butanol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethoxyphenyl butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxyphenyl butanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing 3,5-dimethoxyphenol and butanoic acid, which can then exert their effects on biological systems. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenyl butanoate: Similar structure but with methoxy groups at the 3 and 4 positions.
3,5-Dimethoxyphenyl acetate: Similar structure but with an acetate ester group instead of butanoate.
3,5-Dimethoxybenzyl alcohol: Similar structure but with a hydroxyl group instead of an ester.
Uniqueness
3,5-Dimethoxyphenyl butanoate is unique due to the specific positioning of the methoxy groups on the phenyl ring and the presence of the butanoate ester group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
144688-05-1 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl) butanoate |
InChI |
InChI=1S/C12H16O4/c1-4-5-12(13)16-11-7-9(14-2)6-10(8-11)15-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
UDYCIUMNQQUPER-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)

![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)


![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)
![3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B12557625.png)

![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)

![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)


